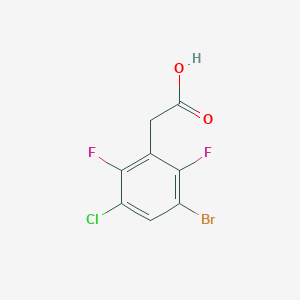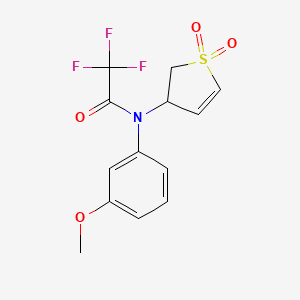![molecular formula C5H7ClF2N2S B2762285 [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride CAS No. 2408963-68-6](/img/structure/B2762285.png)
[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C(_5)H(_6)F(_2)N(_2)S·HCl It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction. This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate conditions.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group under strong reducing conditions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Monofluoromethyl and Methyl Derivatives: Products of reduction reactions.
Substituted Thiazoles: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the difluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is a common motif in many biologically active compounds, and the difluoromethyl group can enhance binding affinity and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the thiazole ring are known for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and van der Waals interactions, enhancing the compound’s binding affinity to its targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- [2-(Methyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- [2-(Chloromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Uniqueness
Compared to its analogs, [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride offers a balance between reactivity and stability. The difluoromethyl group provides unique electronic properties that can enhance the compound’s biological activity and chemical reactivity, making it a versatile tool in various research and industrial applications.
Propriétés
IUPAC Name |
[2-(difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPJBVGVKWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)


![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)
![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)
![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)

